

# CPUY192018 discovery and development

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## Compound of Interest

Compound Name: CPUY192018

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An In-depth Technical Guide to **CPUY192018**: A Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor

## Executive Summary

**CPUY192018** is a potent, small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). [1][2][3] Developed through the optimization of earlier compounds, **CPUY192018** presents a promising therapeutic candidate for inflammation-related diseases by activating the Nrf2-dependent antioxidant pathway and concurrently inhibiting the NF- $\kappa$ B-mediated inflammatory response. [1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **CPUY192018**, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.

## Introduction and Discovery

The Keap1-Nrf2-ARE pathway is a critical regulator of cellular defense against oxidative stress, orchestrating the expression of a multitude of antioxidant and detoxification genes. [2][3][4] Under basal conditions, Keap1, acting as a substrate adaptor for an E3 ubiquitin ligase complex, targets Nrf2 for polyubiquitination and subsequent proteasomal degradation. [2] This process maintains low intracellular levels of Nrf2.

Traditional Nrf2 activators are often electrophilic compounds that covalently modify reactive cysteine residues on Keap1. [2] While effective, this mechanism can lead to off-target effects due to the ubiquitous nature of cysteine in cellular proteins. [2] In contrast, a newer class of

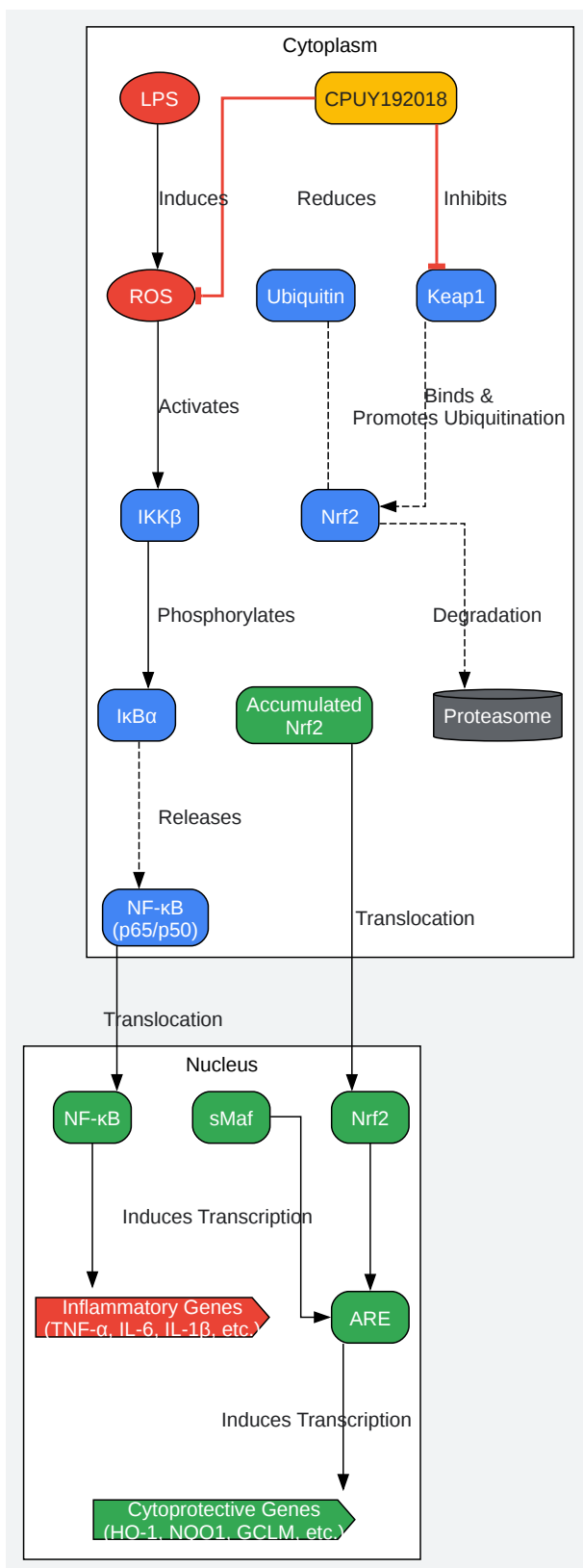
therapeutics aims to disrupt the Keap1-Nrf2 protein-protein interaction through non-covalent binding.[2] **CPUY192018** emerged from such efforts, developed via medicinal chemistry-led solubility optimization of a precursor compound, CPUY192002.[2] This has resulted in a potent, non-covalent inhibitor with improved physicochemical properties suitable for in vivo evaluation.  
[2]

## Mechanism of Action

**CPUY192018** functions as a direct inhibitor of the Keap1-Nrf2 PPI. By binding to Keap1, it competitively prevents the association of Keap1 with Nrf2. This disruption inhibits the Keap1-mediated ubiquitination and degradation of Nrf2, leading to the accumulation of newly synthesized Nrf2 in the cytoplasm.[2][5] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6] This action initiates the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense and detoxification.[2][3]

Furthermore, **CPUY192018** has demonstrated the ability to suppress the pro-inflammatory NF- $\kappa$ B signaling pathway.[1][2] This dual activity—enhancing antioxidant defenses while actively reducing inflammation—positions **CPUY192018** as a compelling candidate for diseases with complex inflammatory and oxidative stress pathologies.[1][2]

## Signaling Pathway Diagram



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Caption: Mechanism of action for **CPUY192018**.

## Preclinical Data

The therapeutic potential of **CPUY192018** has been investigated in both in vitro and in vivo models, primarily focusing on renal inflammation.

## In Vitro Efficacy

Studies were conducted using the human proximal tubular epithelial cell line, HK-2.

Table 1: In Vitro Activity of **CPUY192018**

Parameter	Assay	Result	Cell Line
Potency	<b>Keap1-Nrf2 PPI Inhibition</b>	<b>IC<sub>50</sub> = 0.63 μM</b>	<b>N/A</b>
Nrf2 Activation	Western Blot	Increased Nrf2 nuclear translocation and total protein levels (0-10 μM)[1]	HK-2
Target Gene Upregulation	qRT-PCR & Western Blot	Dose-dependent increase in HO-1, NQO1, GCLM mRNA and protein (0.1-10 μM)[2]	HK-2
Antioxidant Effects	Various Assays	Inhibited ROS production, reduced MDA levels, increased GSH/GSSG ratio (0-10 μM)[1]	HK-2
Anti-inflammatory Effects	Western Blot & ELISA	Inhibited phosphorylation of IKKβ, IκBα, and NF-κB p65; reduced secretion of inflammatory cytokines (LPS-induced)[1][2]	HK-2

| Cytoprotection | MTT Assay | Protected against LPS-induced cytotoxicity[5] | HK-2 |

## In Vivo Efficacy

The efficacy of **CPUY192018** was evaluated in a lipopolysaccharide (LPS)-induced mouse model of chronic renal inflammation.

Table 2: In Vivo Efficacy of **CPUY192018** in a Mouse Model of Renal Inflammation

Parameter	Dosing Regimen	Result	Animal Model
Physiological	5-20 mg/kg; intraperitoneal injection; 8 weeks	Attenuated body weight loss compared to LPS-treated group[1]	Female C57BL/6 Mice
Histopathological	5-20 mg/kg; intraperitoneal injection; 8 weeks	Reduced histological disease scores and improved glomerular pathological changes[1][2]	Female C57BL/6 Mice
Target Engagement	5-20 mg/kg; intraperitoneal injection; 8 weeks	Activated the Nrf2 pathway, enhancing renal antioxidant capacity[1]	Female C57BL/6 Mice

| Anti-inflammatory | 5-20 mg/kg; intraperitoneal injection; 8 weeks | Inhibited the inflammatory response in the kidney[1][2] | Female C57BL/6 Mice |

## Experimental Protocols

### In Vitro Cell Culture and Treatments

Human proximal tubular epithelial cells (HK-2) were cultured under standard conditions. For experiments, cells were treated with varying concentrations of **CPUY192018** (typically ranging from 0.1 to 10  $\mu$ M) for specified durations (e.g., 8, 10, or 24 hours).[1][2] In inflammation models, cells were pretreated with **CPUY192018** for 10 hours before being challenged with lipopolysaccharide (LPS) (e.g., 200 ng/mL or 5  $\mu$ g/mL) for an additional 6 to 12 hours.[1][5]

### Western Blot Analysis

Nuclear and cytoplasmic cell extracts were prepared from HK-2 cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Nrf2, HO-1, NQO1, GCLM, IKK $\beta$ , I $\kappa$ B $\alpha$ , NF- $\kappa$ B p65, Histone, and  $\beta$ -actin.[2][5] Histone and  $\beta$ -actin served as loading controls for the nuclear and cytosolic fractions, respectively.[5]

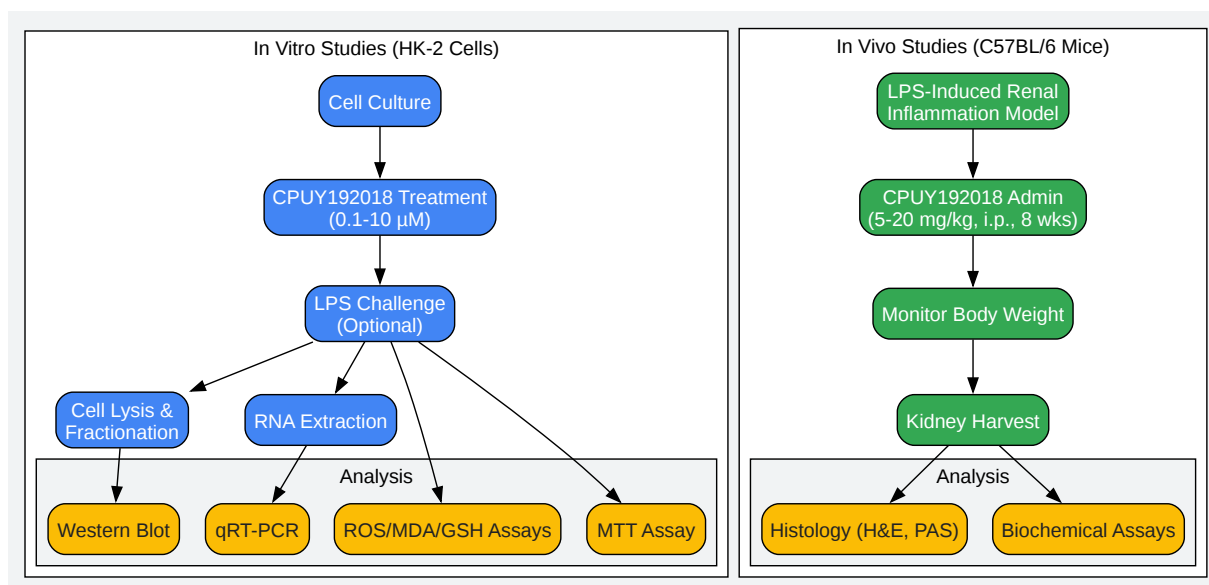
## Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from HK-2 cells, and cDNA was synthesized. The mRNA levels of Nrf2, HO-1, NQO1, and GCLM were measured using qRT-PCR.[2]  $\beta$ -actin was used as an internal control for normalization.[5]

## Animal Studies

Female C57BL/6 mice (6–8 weeks old) were used for the in vivo studies.[2] Chronic renal inflammation was induced by repeated intraperitoneal injections of LPS. Mice were concurrently treated with **CPUY192018** (5-20 mg/kg, intraperitoneally) over an 8-week period.[1] Body weight was monitored, and at the end of the study, kidneys were collected for histological analysis (H&E, PAS, and Trichrome staining) and biochemical assays.[2] All animal procedures were conducted in accordance with approved institutional protocols.[2]

## Experimental Workflow Diagram



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Caption: Preclinical experimental workflow for **CPUY192018**.

## Conclusion and Future Directions

**CPUY192018** is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI that has demonstrated significant therapeutic potential in preclinical models of renal inflammation.[2][3] Its dual mechanism of activating the Nrf2 antioxidant pathway while suppressing NF- $\kappa$ B-driven inflammation makes it an attractive candidate for further development.[1][2] Future research should focus on comprehensive pharmacokinetic and toxicological profiling to establish a clear safety and dosing window for potential clinical trials. Investigating its efficacy in other chronic diseases characterized by oxidative stress and inflammation, such as cardiovascular or



neurodegenerative disorders, could further broaden its therapeutic applications.[7] As of now, **CPUY192018** stands as a significant advancement in the development of selective Nrf2 activators with a promising future in treating complex inflammatory conditions.

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